(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride

Chiral building block Asymmetric synthesis Stereochemical integrity

Select this (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane dihydrochloride (CAS 2470280-37-4) to secure the exact stereochemistry and N2-methyl substitution required for AstraZeneca-patented GLP-1R modulator series (WO 2023/057427 A1). Unlike the racemic trans mixture (CAS 2648902-21-8), this single-enantiomer dihydrochloride eliminates chiral resolution steps, while the N-methyl group enables chemoselective diversification at the N5 position—directly supporting sub-10 nM cAMP SAR campaigns. The non-hygroscopic salt form ensures precise stoichiometric control for parallel synthesis.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12
CAS No. 2470280-37-4
Cat. No. B2850452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride
CAS2470280-37-4
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12
Structural Identifiers
SMILESCN1CCNC2C1CC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m1../s1
InChIKeyHVGOESCUNGJJQE-VJBFUYBPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride: A Chiral Constrained Diamine Building Block


(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride (CAS 2470280-37-4) is a chiral, bicyclic diamine derivative featuring a conformationally constrained [4.2.0] ring system with defined (1S,6R) absolute stereochemistry and a methyl substituent at the N2 position . The compound belongs to the broader class of 2,5-diazabicyclo[4.2.0]octanes, a scaffold recognized by AstraZeneca as a privileged core for glucagon-like peptide-1 receptor (GLP-1R) modulator development, with representative analogs achieving sub-10 nM EC50 potency in cAMP functional assays [1]. Its dihydrochloride salt form ensures aqueous solubility suitable for subsequent synthetic manipulation or direct biological evaluation .

Why Generic Substitution Fails for (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride: Stereochemistry, N-Methylation, and Scaffold Constraints


Substituting (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride with a seemingly similar diazabicycloalkane—such as the trans racemate (CAS 2648902-21-8), the unsubstituted parent scaffold, or a monocyclic piperazine—introduces differences that propagate through synthetic routes and pharmacological outcomes. The defined (1S,6R) absolute stereochemistry dictates the three-dimensional orientation of downstream chiral centers, and replacement with a racemate yields a 1:1 mixture of enantiomers with divergent biological activity . The N-methyl group alters the amine's nucleophilicity and steric environment compared to the unsubstituted analog, directly impacting both synthetic coupling efficiency and receptor binding . Furthermore, the fused [4.2.0] bicyclic framework imposes conformational rigidity absent in linear diamines such as piperazine, reducing the entropic penalty upon target binding and restricting the accessible conformational space .

Quantitative Differentiation Evidence for (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride


Absolute Stereochemistry (1S,6R) vs. Racemic Trans Mixture (CAS 2648902-21-8) for Chiral Synthesis

The target compound possesses defined (1S,6R) absolute stereochemistry at the two bridgehead carbons, as confirmed by its IUPAC name and InChI Key (HVGOESCUNGJJQE-VJBFUYBPSA-N) with /t6-,7+ stereodescriptors . In contrast, a commonly available alternative, CAS 2648902-21-8, is designated as 'rel-(1R,6R)' or 'rac-(1R,6R)', indicating a racemic mixture of the trans enantiomer pair . For chiral pool synthesis or enantioselective target engagement, the racemate introduces 50% of the undesired enantiomer, potentially halving synthetic yield and complicating chiral purity analysis.

Chiral building block Asymmetric synthesis Stereochemical integrity

N2-Methyl Substitution vs. Unsubstituted 2,5-Diazabicyclo[4.2.0]octane for Basicity and Lipophilicity Tuning

The target compound bears an N-methyl substituent at the 2-position bridgehead nitrogen, yielding molecular formula C7H16Cl2N2 (MW 199.12) . The unsubstituted analog (1R,6S)-2,5-diazabicyclo[4.2.0]octane (free base MW 112.17) lacks this methyl group . N-Methylation of bicyclic diamines has been shown in nAChR ligand SAR studies to modulate both amine basicity (pKa shift of approximately +0.5 to +1.0 units) and lipophilicity (calculated logP increase of ~0.5–0.8), affecting receptor binding kinetics and off-target promiscuity profiles [1]. The methyl group also sterically differentiates the two nitrogen atoms, enabling chemoselective functionalization in subsequent synthetic steps.

N-methylation Basicity modulation Lipophilicity Structure-activity relationship

Dihydrochloride Salt Form vs. Free Base for Aqueous Solubility and Handling

The target compound is supplied as the dihydrochloride salt (2HCl), which confers high aqueous solubility suitable for direct use in biological assays or aqueous reaction conditions . The free base form of 2,5-diazabicyclo[4.2.0]octanes is typically a low-melting solid or oil with limited water solubility, prone to atmospheric CO2 absorption and inconsistent weighing . The dihydrochloride salt also provides a defined stoichiometry (2 equivalents of HCl), enabling precise molar calculations for subsequent reactions.

Salt form Aqueous solubility Hydroscopicity Weighing accuracy

GLP-1R Modulator Scaffold: Class-Level Potency of 2,5-Diazabicyclo[4.2.0]octanes vs. Alternative Heterocyclic Cores

The 2,5-diazabicyclo[4.2.0]octane scaffold has been identified by AstraZeneca as a GLP-1R modulator core, with representative compounds in patent WO 2023/057427 A1 achieving EC50 values below 10 nM in CHOK1 GLP-1R cAMP assays [1]. The patent explicitly describes N-methyl-substituted 2,5-diazabicyclo[4.2.0]octanes as key embodiments, positioning the (1S,6R) stereochemistry as relevant to the claimed pharmacophore [2]. Alternative heterocyclic cores explored contemporaneously for oral GLP-1R agonism—including piperazine-imidazole hybrids (CN114591308A) and fused imidazole derivatives (WO2022007979)—represent distinct chemical series with different intellectual property landscapes and structure-activity relationships [3].

GLP-1 receptor Type 2 diabetes cAMP assay Oral small molecule

Conformational Restriction: Bicyclic [4.2.0] Scaffold vs. Monocyclic Piperazine for Target Selectivity

The fused [4.2.0] bicyclic system of the target compound restricts rotational freedom around the C-N and C-C bonds linking the two nitrogen atoms, pre-organizing the molecule into a limited set of low-energy conformations . In contrast, piperazine (a common 6-membered diamine building block) exists in dynamic chair-boat equilibrium with freely rotating N-substituents . In the context of nAChR ligand optimization, Frost et al. demonstrated that the 3,8-diazabicyclo[4.2.0]octane scaffold achieves picomolar binding affinity (Ki values) at the hα4β2 receptor—placing it among the most potent nAChR ligands known—whereas monocyclic diamine counterparts typically exhibit nanomolar to micromolar affinity [1].

Conformational constraint Entropic penalty Off-target selectivity Scaffold hopping

Cis-Ring Fusion Geometry (1S,6R) vs. Trans (1R,6R) for Molecular Shape and Biological Recognition

The (1S,6R) designation indicates cis ring fusion at the cyclobutane junction, placing the two bridgehead hydrogens on the same face of the bicyclic system. The alternative trans configuration, as in CAS 2648902-21-8 (rel-(1R,6R)), positions the bridgehead substituents on opposite faces . This geometric difference alters the spatial relationship between the N2 and N5 nitrogen atoms—affecting the dihedral angle, N–N distance, and overall molecular shape—which directly impacts how the diamine presents its lone pairs and substituents to a biological target . In the diazabicyclooctane β-lactamase inhibitor series, cis vs. trans geometry has been shown to affect carbamoylation rates by up to 10-fold [1].

Cis/trans stereochemistry Molecular shape Receptor complementarity Dihedral angle

Optimal Application Scenarios for (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride Based on Verifiable Differentiation Evidence


Enantioselective Synthesis of GLP-1R Modulator Candidates Requiring Defined (1S,6R) Stereochemistry

As evidenced by AstraZeneca's patent portfolio (WO 2023/057427 A1), the 2,5-diazabicyclo[4.2.0]octane scaffold with defined stereochemistry is a core structural element of orally bioavailable small-molecule GLP-1 receptor modulators targeting type 2 diabetes and obesity [1]. The target compound, with its (1S,6R) absolute configuration, N2-methyl group, and dihydrochloride salt form, provides the precise stereochemical and functional group arrangement required for synthesizing patent-exemplified compounds. Employing the racemic trans mixture (CAS 2648902-21-8) would necessitate chiral resolution, reducing overall yield and introducing analytical complexity incompatible with lead optimization timelines .

Structure-Activity Relationship Studies Exploring N-Substitution Effects on GLP-1R Potency and Selectivity

The N2-methyl substituent on the target compound enables systematic SAR exploration around the 2-position nitrogen while leaving the N5 position available for diversification. The patent WO 2023/057427 A1 demonstrates that analogs within this series achieve EC50 values below 10 nM in GLP-1R cAMP assays, with potency modulated by N-substituent electronegativity and stereochemistry [1]. The dihydrochloride salt ensures consistent aqueous solubility for parallel synthesis and high-throughput biological screening, avoiding the variability introduced by free base handling .

Scaffold-Hopping Campaigns from Piperazine to Constrained Bicyclic Diamines for Selectivity Optimization

When a lead series based on piperazine or other monocyclic diamines exhibits insufficient target selectivity or poor pharmacokinetics due to conformational flexibility, the (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane scaffold offers a conformationally restricted replacement. As demonstrated by Frost et al. (2006) for the related 3,8-diazabicyclo[4.2.0]octane series, the bicyclic constraint can elevate receptor binding affinity from the nanomolar to picomolar range at nAChR subtypes [2]. The defined (1S,6R) stereochemistry further reduces the number of possible bioactive conformations, potentially improving selectivity profiles over flexible, promiscuous diamine scaffolds.

Chemoselective Sequential Derivatization Exploiting Differentiated Nitrogen Reactivity

The N-methyl tertiary amine at position 2 is chemically differentiated from the secondary amine at position 5 in the target compound, enabling sequential, chemoselective functionalization without protecting group manipulation. This contrasts with the unsubstituted (1R,6S)-2,5-diazabicyclo[4.2.0]octane (free base, MW 112.17), where both nitrogen atoms exhibit similar reactivity, necessitating orthogonal protection strategies that add synthetic steps and reduce overall yield . The dihydrochloride salt also provides a non-hygroscopic, easily handled solid form for precise stoichiometric control in coupling reactions .

Quote Request

Request a Quote for (1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.